molecular formula C14H11N3O2 B1351635 2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid CAS No. 925146-01-6

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

Cat. No. B1351635
CAS RN: 925146-01-6
M. Wt: 253.26 g/mol
InChI Key: KROALECUONLWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid, also known as 2-Methylpyrazole-4-carboxylic acid (MPCA), is a quinoline derivative that has a wide range of applications in scientific research and lab experiments. It is a versatile compound that has been studied for its ability to be used as a catalyst, as a reagent, and as an inhibitor. In addition to its wide range of applications, MPCA also has an interesting mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Androgen Receptor Antagonists

Compounds with a similar structure, such as 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, have been studied as potential androgen receptor antagonists . These compounds could be used in prostate cancer therapy, where blocking androgen receptor signaling is a key strategy .

Anti-proliferative Agents

Some of these compounds have shown higher anti-proliferative activity against LNCaP cells (a line of human prostate cancer cells) than Bicalutamide, a commonly used drug for prostate cancer . This suggests potential use in developing new treatments for prostate cancer .

Drug Metabolism Studies

Compounds with a similar structure have been studied for their metabolic stability. For example, one study found that a related compound was rapidly metabolized by human liver microsomes . This information is crucial in drug development as it affects the drug’s efficacy and safety profile .

Development of Second-generation AR Antagonists

Research on drugs targeting castration-resistant prostate cancer (CRPC) has led to the development of second-generation AR antagonists . Compounds with a similar structure could potentially contribute to this research .

Antileishmanial Agents

Compounds with a similar structure have been studied for their antileishmanial activity . Leishmaniasis is a disease caused by the Leishmania parasite, and there is a need for new treatments .

Antimalarial Agents

Similarly, these compounds have also been evaluated for their antimalarial activity . Malaria is a major global health problem, and the development of new antimalarial drugs is a key area of research .

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-13(6-7-15-17)12-8-10(14(18)19)9-4-2-3-5-11(9)16-12/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROALECUONLWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-5-yl)quinoline-4-carboxylic acid

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